molecular formula C8H6N4O6 B1200188 Glyoxylate 2,4-dinitrophenylhydrazone CAS No. 3158-42-7

Glyoxylate 2,4-dinitrophenylhydrazone

Cat. No. B1200188
CAS RN: 3158-42-7
M. Wt: 254.16 g/mol
InChI Key: BUIUGEKEJZNTPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of GDNPH involves a condensation reaction where 2 moles of glyoxylate yield 1 mole each of tartronic semi-aldehyde and carbon dioxide . The tartronic semi-aldehyde thus formed is afterwards reduced to glyceric acid .


Molecular Structure Analysis

The molecular structure of GDNPH was determined through spectroscopic techniques . Density Functional Theory (DFT) calculations were carried out to investigate the electronic and molecular structures . The computational data obtained from 1H NMR calculations were quite compatible with the experimental results .


Chemical Reactions Analysis

GDNPH readily reacts with carbonyls in acidic conditions to form a 2,4-dinitrophenylhydrazone derivative . The reaction proceeds through a nucleophilic addition to the carbonyl moiety, followed by elimination of water to form hydrazone .


Physical And Chemical Properties Analysis

GDNPH is a yellow crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform. The molecular weight of GDNPH is 254.16 g/mol.

Scientific Research Applications

  • Analysis of Glyoxylate in Biological Samples : Glyoxylate 2,4-dinitrophenylhydrazone is used in high-performance liquid chromatographic methods for determining glyoxylate in biological samples, such as rat liver. This method involves converting alpha-keto acids to their corresponding 2,4-dinitrophenylhydrazones (Funai & Ichiyama, 1986).

  • Studying Bacterial Metabolism : This compound is utilized in research on bacterial metabolism. For example, in studies involving Pseudomonas sp., glyoxylate 2,4-dinitrophenylhydrazone is formed during the oxidation of certain compounds, indicating its role in understanding microbial degradation processes (Gamar & Gaunt, 1971).

  • Thin-Layer Chromatography : It's used in thin-layer chromatography for the separation and identification of keto acids, which are important in various metabolic processes. This application is significant in analytical biochemistry for studying metabolic intermediates (Berlet, 1968).

  • Research in Dermatology : Glyoxylate 2,4-dinitrophenylhydrazone has been used in dermatological research, particularly in studying metabolic pathways like the glyoxylate shunt in mammalian skin (Brown & Box, 1968).

  • Carbohydrate Analysis : In the field of carbohydrate chemistry, it's used for the periodate oxidation analysis of carbohydrates. This application is crucial for elucidating the structures of carbohydrates (Honda & Kakehi, 1978).

  • Research on Radiation Sensitizers : It has been identified as a product in the fragmentation of reduced 2-nitroimidazole radiosensitizers, indicating its role in radiation oncology research (Raleigh & Liu, 1984).

  • Anticancer Research : Glyoxylate 2,4-dinitrophenylhydrazone derivatives are studied for their anticancer properties. This includes the development and testing of various analogs for enhanced anticancer activity (Morgan et al., 2003).

Safety And Hazards

GDNPH is a flammable solid and is harmful if swallowed . It should be kept away from heat, sparks, open flames, and hot surfaces . It is recommended to use explosion-proof electrical, ventilating, and lighting equipment when handling GDNPH .

properties

IUPAC Name

2-[(2,4-dinitrophenyl)hydrazinylidene]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O6/c13-8(14)4-9-10-6-2-1-5(11(15)16)3-7(6)12(17)18/h1-4,10H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIUGEKEJZNTPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30953550
Record name [2-(2,4-Dinitrophenyl)hydrazinylidene]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glyoxylate 2,4-dinitrophenylhydrazone

CAS RN

3158-42-7
Record name Glyoxylate 2,4-dinitrophenylhydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003158427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2-(2,4-Dinitrophenyl)hydrazinylidene]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
R Kand'ár, P Žáková, V Mužáková - Clinica Chimica Acta, 2006 - Elsevier
Uric acid is the end product of purine metabolism in humans. It has been pointed out that uric acid acts as an antioxidant and is capable to react with biologically relevant oxidants to …
Number of citations: 153 www.sciencedirect.com
R Kand'ár, P Žáková - Clinical chemistry and laboratory medicine, 2008 - degruyter.com
Background: Uric acid is the final product of purine metabolism in humans. It was determined that this compound has important antioxidative properties and it may be oxidized to …
Number of citations: 82 www.degruyter.com
M Grootveld, B Halliwell - Biochemical Journal, 1987 - portlandpress.com
Free-radical attack upon uric acid generates allantoin [Ames, Cathcart, Schwiers & Hochstein (1981) Proc. Natl. Acad. Sci. USA 78, 6858-6862]. Methods are described for the accurate …
Number of citations: 335 portlandpress.com
R Kock, B Delvoux, H Greiling - 1993 - degruyter.com
A method was developed for the simultaneous determination of hypoxanthine, xanthine, uric acid and allantoin based on isocratic reversed-phase chromatography. This HPLC-method …
Number of citations: 81 www.degruyter.com
J Lagendijk, JB Ubbink… - Journal of …, 1995 - academic.oup.com
Because uric acid may be oxidized to allantoin by various reactive oxygen species, it is postulated that uric acid functions as an antioxidant in human bodily fluids. The measurement of …
Number of citations: 44 academic.oup.com
S Ueda, K Sato, S Shimizu - Agricultural and Biological Chemistry, 1981 - Taylor & Francis
A methanol-utilizing bacterium, Protaminobacter ruber, was shown to assimilate methanol via the serine pathway. As enzyme systems which generate glyoxylate in the serine pathway, …
Number of citations: 7 www.tandfonline.com
LG Jasch, AJ Schmidt - Journal of Experimental Zoology, 1974 - Wiley Online Library
Regenerating and non‐regenerating limb tissues from the adult newt, Diemictylus viridescens, were assayed for isocitrate lyase activity. The enzyme assays were performed by …
Number of citations: 3 onlinelibrary.wiley.com
TJ Jacks, NA Alldridge - Analytical Biochemistry, 1967 - Elsevier
The procedures for determining the catalytic activity of isocitrate lyase (EC 4.1. 3.1) are based on the measurement of the glyoxylate produced. Sulfhydryl compounds (1) and …
Number of citations: 9 www.sciencedirect.com
LC Harrop - 1965 - search.proquest.com
… 35 isocitrate, and the resulting semicarbazones converted to 2:4 dinitrophenylhydrazones and isolated by chromatography, glyoxylate 2:4 dinitrophenylhydrazone and a-oxoglutarate 2:…
Number of citations: 4 search.proquest.com
V Romanov, MT Merski, RP Hausinger - Analytical biochemistry, 1999 - Elsevier
Allantoinase hydrolyzes allantoin, a purine metabolite and a nitrogen transport molecule in plants, to form allantoic acid. The standard enzyme assay involves acid-catalyzed product …
Number of citations: 28 www.sciencedirect.com

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